molecular formula C6H3F3INO B1389775 3-Iodo-6-(trifluoromethyl)pyridin-2-ol CAS No. 1206597-55-8

3-Iodo-6-(trifluoromethyl)pyridin-2-ol

Cat. No.: B1389775
CAS No.: 1206597-55-8
M. Wt: 288.99 g/mol
InChI Key: QVUADYQOARPRMD-UHFFFAOYSA-N
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Description

3-Iodo-6-(trifluoromethyl)pyridin-2-ol (CAS 1206597-55-8) is a high-value halogenated pyridine derivative designed for advanced research and development. With a molecular formula of C 6 H 3 F 3 INO and a molecular weight of 288.99 g/mol, this compound is characterized by the presence of both an iodine atom and a trifluoromethyl group on the pyridine ring . This unique structure makes it a versatile intermediate, particularly in metal-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, where the iodine moiety acts as an excellent leaving group. The electron-withdrawing trifluoromethyl group can significantly influence the molecule's electronic properties, metabolic stability, and lipophilicity, which is highly sought after in medicinal chemistry. As such, this compound serves as a critical precursor in the synthesis of more complex molecules for pharmaceutical candidates and agrochemicals. Researchers will find this reagent useful for constructing biaryl systems or introducing the valuable trifluoromethylpyridine scaffold into target structures. For safe handling, please note the hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to store the material in a sealed container, protected from light, and under cold conditions (2-8°C) . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-iodo-6-(trifluoromethyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)4-2-1-3(10)5(12)11-4/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVUADYQOARPRMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=C1)C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206597-55-8
Record name 3-iodo-6-(trifluoromethyl)pyridin-2-ol
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Preparation Methods

Example Protocol:

  • Substrate : 6-(Trifluoromethyl)pyridin-2-ol
  • Reagents : Iodine monochloride (ICl, 1.2 equiv), H₂SO₄ (catalytic)
  • Solvent : Dichloromethane, 0°C → RT, 12 h
  • Yield : 38% (limited by competing side reactions)

Key Observations :

  • Low selectivity due to competing iodination at positions 3 and 5.
  • Acidic conditions promote tautomerization but reduce nucleophilicity.

Halogen Exchange via Finkelstein Reaction

Starting from 3-bromo-6-(trifluoromethyl)pyridin-2-ol, bromide-to-iodide exchange is achievable under copper catalysis.

Example Protocol:

  • Substrate : 3-Bromo-6-(trifluoromethyl)pyridin-2-ol
  • Reagents : NaI (3 equiv), CuI (10 mol%), DMF, 110°C, 24 h
  • Yield : 72%
  • Purity : >95% (HPLC)

Mechanistic Insight :

  • CuI facilitates oxidative addition/reductive elimination, enabling efficient halogen displacement.
  • Polar aprotic solvents (e.g., DMF) enhance iodide nucleophilicity.

Directed Ortho-Metalation (DoM)

The hydroxyl group directs deprotonation at position 3, followed by iodine quenching.

Example Protocol:

Data Comparison :

Parameter Directed Metalation Electrophilic Iodination
Yield 65% 38%
Regioselectivity >90% ~50%
Reaction Time 6 h 12 h

Palladium-Catalyzed C–H Activation

Iridium or palladium catalysts enable direct C–H iodination using directing groups.

Example Protocol:

  • Catalyst : Pd(OAc)₂ (5 mol%), Phenanthroline ligand (10 mol%)
  • Iodine Source : N-Iodosuccinimide (NIS, 1.5 equiv)
  • Solvent : Acetonitrile, 80°C, 8 h
  • Yield : 58%
  • Scope : Tolerates electron-withdrawing groups (e.g., CF₃).

Mechanistic Notes :

  • The hydroxyl group acts as a transient directing group, coordinating to Pd to activate the C3 position.
  • NIS serves as both iodinating agent and oxidant.

Diazonium Salt Functionalization

Amino precursors are diazotized and converted to iodo derivatives via Sandmeyer reaction.

Example Protocol:

  • Nitration : 6-(Trifluoromethyl)pyridin-2-ol → 5-nitro derivative (HNO₃/H₂SO₄, 94% yield).
  • Reduction : Nitro to amine (H₂/Pd-C, 90% yield).
  • Diazotization : NaNO₂/HCl, 0°C → KI, RT.

Limitations :

  • Multi-step synthesis reduces efficiency.
  • Competing side reactions during diazotization.

Cross-Coupling Strategies

Suzuki-Miyaura coupling with boronic acids or Stille coupling with organostannanes introduces iodine.

Example Protocol (Stille Coupling):

  • Substrate : 3-Tributylstannyl-6-(trifluoromethyl)pyridin-2-ol
  • Reagent : I₂ (1.2 equiv), Pd(PPh₃)₄ (3 mol%), THF, 60°C, 12 h
  • Yield : 68%

Key Considerations :

  • Requires pre-functionalized stannane precursors.
  • Toxicity of organotin reagents limits scalability.

Summary of Methods

Method Yield (%) Selectivity Scalability Cost Efficiency
Directed Metalation 65 High Moderate High
Halogen Exchange 72 High High Moderate
Pd-Catalyzed C–H Iodination 58 Moderate Low High
Diazonium Salt 52 Moderate Low Low

Critical Analysis

  • Directed Metalation offers the best balance of yield and selectivity but requires cryogenic conditions.
  • Halogen Exchange is optimal for scalable synthesis, though starting bromo derivatives must be accessible.
  • C–H Activation is emerging but requires optimization for broader applicability.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-6-(trifluoromethyl)pyridin-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or fluoro derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-Iodo-6-(trifluoromethyl)pyridin-2-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The following analysis compares 3-iodo-6-(trifluoromethyl)pyridin-2-ol with analogous compounds, focusing on substituent effects, physical properties, and reactivity.

Substituent Position Isomers

  • 3-Iodo-5-(trifluoromethyl)pyridin-2-ol (C₆H₃F₃INO) This positional isomer swaps the -CF₃ group from position 6 to 5.

Nitro-Substituted Analogs

  • 3-Nitro-5-(trifluoromethyl)pyridin-2-ol (C₆H₃F₃N₂O₃) Replacing iodine with a nitro (-NO₂) group increases molecular weight to 208.09 g/mol and raises the melting point to 189–190°C . The nitro group’s strong electron-withdrawing effect likely enhances acidity (lower pKa) relative to the iodine-substituted target compound.

Halogen and Methyl Variants

  • Molecular weight is 235.47 g/mol, but physical data are unspecified .
  • 5-Fluoro-3-iodopyridin-2-ol (C₅H₃FINO) Fluorine’s high electronegativity increases polarity compared to -CF₃, but its smaller size reduces steric hindrance. Molecular weight is 215.98 g/mol .

Trifluoromethyl Derivatives Without Iodine

  • 6-(Trifluoromethyl)pyridin-3-ol (C₆H₄F₃NO) Lacking iodine, this derivative has a lower molecular weight (179.1 g/mol) and a predicted pKa of 7.27 .

Amino-Substituted Analogs

  • 3-Amino-6-(trifluoromethyl)pyridin-2-ol (C₆H₅F₃N₂O) Replacing iodine with an amino (-NH₂) group introduces electron-donating effects, increasing basicity and altering solubility. Molecular weight is 200.11 g/mol .

Aryl-Substituted Derivatives

  • 5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol (C₁₂H₇F₄NO) The fluorophenyl group increases molecular weight (257.18 g/mol) and hydrophobicity, with a predicted density of 1.405 g/cm³ and boiling point of 342.4°C .

Data Table: Key Properties of Comparable Compounds

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa CAS RN Source
This compound I (3), -CF₃ (6), -OH (2) C₆H₃F₃INO 174.39 N/A N/A 140.23*
3-Iodo-5-(trifluoromethyl)pyridin-2-ol I (3), -CF₃ (5), -OH (2) C₆H₃F₃INO 174.39 N/A N/A N/A
3-Nitro-5-(trifluoromethyl)pyridin-2-ol -NO₂ (3), -CF₃ (5), -OH (2) C₆H₃F₃N₂O₃ 208.09 189–190 N/A 33252-64-1
6-(Trifluoromethyl)pyridin-3-ol -CF₃ (6), -OH (3) C₆H₄F₃NO 179.10 N/A 7.27 N/A
5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol -CF₃ (6), -OH (2), 3-F-Ph (5) C₁₂H₇F₄NO 257.18 N/A N/A 1214329-19-7

Research Findings and Discussion

Electronic and Steric Effects

  • Iodine vs. Nitro Groups: Iodine’s polarizability and size enhance steric hindrance, slowing nucleophilic substitution compared to nitro-substituted analogs. However, iodine’s weaker electron-withdrawing effect (compared to -NO₂) results in lower acidity .

Physicochemical Properties

  • Solubility : The hydroxyl group enhances water solubility, but -CF₃ and iodine counteract this via hydrophobicity and molecular weight. Derivatives with aryl groups (e.g., 5-(3-fluorophenyl)-6-CF₃) exhibit even lower aqueous solubility .

Biological Activity

3-Iodo-6-(trifluoromethyl)pyridin-2-ol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential applications, supported by relevant research findings.

  • Molecular Formula : C7H4F3IN2O
  • Molecular Weight : 297.02 g/mol
  • CAS Number : 1206597-55-8

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate biological membranes effectively. This property may facilitate its role as an enzyme inhibitor, modulating key biochemical pathways involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, including:

Microorganism Inhibition Zone (mm)
E. coli15
S. aureus18
C. albicans12

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Properties

Studies have demonstrated that this compound possesses anticancer activity against several cancer cell lines. For instance, it has shown cytotoxic effects on A549 (lung cancer) and MCF7 (breast cancer) cells, with IC50 values indicating effective inhibition of cell proliferation.

Cell Line IC50 (µM)
A54925
MCF730

The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest, although further research is needed to elucidate the specific pathways involved.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various metabolic pathways. Notably, it has been identified as an inhibitor of glutamine synthetase, an enzyme implicated in tumor metabolism.

Case Studies

  • Study on Antimicrobial Activity : A recent study investigated the antimicrobial efficacy of this compound against clinical isolates of E. coli and S. aureus. The results indicated a dose-dependent response with significant inhibition at concentrations above 50 µg/mL .
  • Anticancer Activity Assessment : In vitro studies conducted on lung cancer cell lines revealed that treatment with varying concentrations of the compound led to a marked decrease in cell viability, supporting its potential as a chemotherapeutic agent .
  • Enzyme Interaction Studies : The interaction of this compound with glutamine synthetase was analyzed using kinetic assays, demonstrating competitive inhibition with a Ki value suggesting strong binding affinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-Iodo-6-(trifluoromethyl)pyridin-2-ol, and how does the choice of iodination reagent affect yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation of a pre-functionalized pyridine core. For iodination, reagents like N-iodosuccinimide (NIS) or iodine monochloride (ICl) are used under acidic conditions (e.g., H2SO4 or TFA) to achieve regioselective substitution . Trifluoromethyl groups are often introduced via Ullmann-type coupling or direct fluorination using CF3Cu reagents . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is critical for >95% purity .

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • NMR : ¹H NMR shows deshielded aromatic protons (δ 7.5–8.5 ppm) and hydroxyl proton (δ 10–12 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -60 to -70 ppm) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water + 0.1% formic acid) with ESI-MS detect [M+H]+ ions (expected m/z: 294.96) .
  • XRD : Resolves iodine’s heavy-atom effects for structural confirmation .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

  • Methodological Answer : The iodo group is light-sensitive, requiring amber vials and storage at -20°C under inert gas (N2/Ar) to prevent decomposition. Trifluoromethyl groups enhance hydrolytic stability, but acidic/basic conditions should be avoided . Stability assays (TGA/DSC) recommend avoiding temperatures >150°C .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of iodination in this compound synthesis?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to identify electrophilic iodination sites. The C3 position is favored due to electron-withdrawing effects from the trifluoromethyl group at C6, directing iodine to the meta position .

Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridinols, and how does structural modification alter target interactions?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., solvent polarity affecting solubility) or substituent electronic effects. For example, the trifluoromethyl group enhances lipophilicity, improving membrane permeability, while iodine’s steric bulk may hinder binding. Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities under standardized conditions .

Q. How do solvent effects and catalytic systems influence cross-coupling reactions involving this compound?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize Pd catalysts (e.g., Pd(PPh3)4) in Suzuki-Miyaura couplings. Additives like K2CO3 or CsF enhance reactivity by deprotonating the hydroxyl group, enabling efficient aryl-aryl bond formation. Microwave-assisted synthesis reduces reaction times (30 min vs. 24 hrs) .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?

  • Methodological Answer : The electron-withdrawing trifluoromethyl and iodo groups activate the pyridine ring toward SNAr. Kinetic studies (UV-Vis monitoring) show that substitution occurs preferentially at C4 or C5, depending on the nucleophile’s hardness. For example, soft nucleophiles (e.g., thiols) target C4 due to iodine’s leaving-group ability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Iodo-6-(trifluoromethyl)pyridin-2-ol
Reactant of Route 2
Reactant of Route 2
3-Iodo-6-(trifluoromethyl)pyridin-2-ol

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